N-[(Benzyloxy)carbonothioyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonothioyl]glycine is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyloxycarbonyl group attached to the glycine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonothioyl]glycine typically involves the reaction of glycine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the stability of the product. The general reaction scheme is as follows:
Glycine+Benzyloxycarbonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonothioyl]glycine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonothioyl group can be reduced to form corresponding alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
N-[(Benzyloxy)carbonothioyl]glycine has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonothioyl]glycine involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group can act as a reversible inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Another carbamate derivative with similar structural features.
N-[(Benzyloxy)carbonyl]-L-proline: Used as an inhibitor of prolidase and in the synthesis of other biologically active compounds.
Uniqueness
N-[(Benzyloxy)carbonothioyl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
36916-55-9 |
---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-(phenylmethoxycarbothioylamino)acetic acid |
InChI |
InChI=1S/C10H11NO3S/c12-9(13)6-11-10(15)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,15)(H,12,13) |
InChI Key |
UYGASEYJDYQGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=S)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.